

A Comparative Analysis of (+)-trans-C75: In Vitro Efficacy vs. In Vivo Outcomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(+)-trans-C75, a potent inhibitor of fatty acid synthase (FASN), has garnered significant attention as a potential therapeutic agent, particularly in the field of oncology. This guide provides a comprehensive comparison of its performance in laboratory (in vitro) settings versus whole-organism (in vivo) models, supported by experimental data. Understanding the correlations and divergences between these two research modalities is crucial for the effective development and application of FASN inhibitors.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of **(+)-trans-C75** in both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of **(+)-trans-C75** in Human Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	IC50 (µM)
PC3	Prostate Cancer	Clonogenic Assay	35[1][2]
LNCaP	Prostate Cancer	Spheroid Growth Assay	50[1][2]
A375	Melanoma	FASN Inhibition	32.43[1]
HCT-15	Colorectal Carcinoma	Not Specified	Not Specified
MCF-7	Breast Cancer	Not Specified	Not Specified

Table 2: In Vivo Efficacy of **(+)-trans-C75** in Xenograft Mouse Models

Cancer Model	Animal Model	Dosage and Administration	Key Findings
HCT-15 Xenograft	Nude Mice	20 mg/kg	Average final tumor weight of 0.84 g (vs. 2.51 g in control)[3]
LNCaP Xenograft	Nude Mice	30 mg/kg, weekly	80% inhibition of tumor growth; mean tumor volume of 330 mm ³ (vs. 1430 mm ³ in control)[4]
Diet-Induced Obese Mice	C57BL/6J Mice	20 mg/kg, i.p.	50% greater weight loss compared to pair-fed controls; 32.9% increase in energy production due to fatty acid oxidation[5]
Wild-Type Mice	Wild-Type Mice	30 mg/kg, i.p.	24-hour food intake inhibited by ≥95% within 2 hours of injection[2][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **(+)-trans-C75** are provided below.

In Vitro Assays

1. Fatty Acid Synthase (FAS) Inhibition Assay

- Objective: To measure the direct inhibitory effect of **(+)-trans-C75** on the enzymatic activity of FASN.
- Method: A spectrophotometric assay is used to monitor the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.
 - Purified FASN enzyme is pre-incubated with varying concentrations of **(+)-trans-C75**.
 - The reaction is initiated by the addition of acetyl-CoA and malonyl-CoA.
 - The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is measured over time.
 - The percentage of inhibition is calculated relative to a vehicle-treated control.

2. Cell Viability (MTT) Assay

- Objective: To determine the cytotoxic effects of **(+)-trans-C75** on cancer cell lines.
- Method:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a range of **(+)-trans-C75** concentrations for a specified duration (e.g., 24, 48, 72 hours).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

- The formazan crystals are solubilized, and the absorbance is measured at 570 nm.
- Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

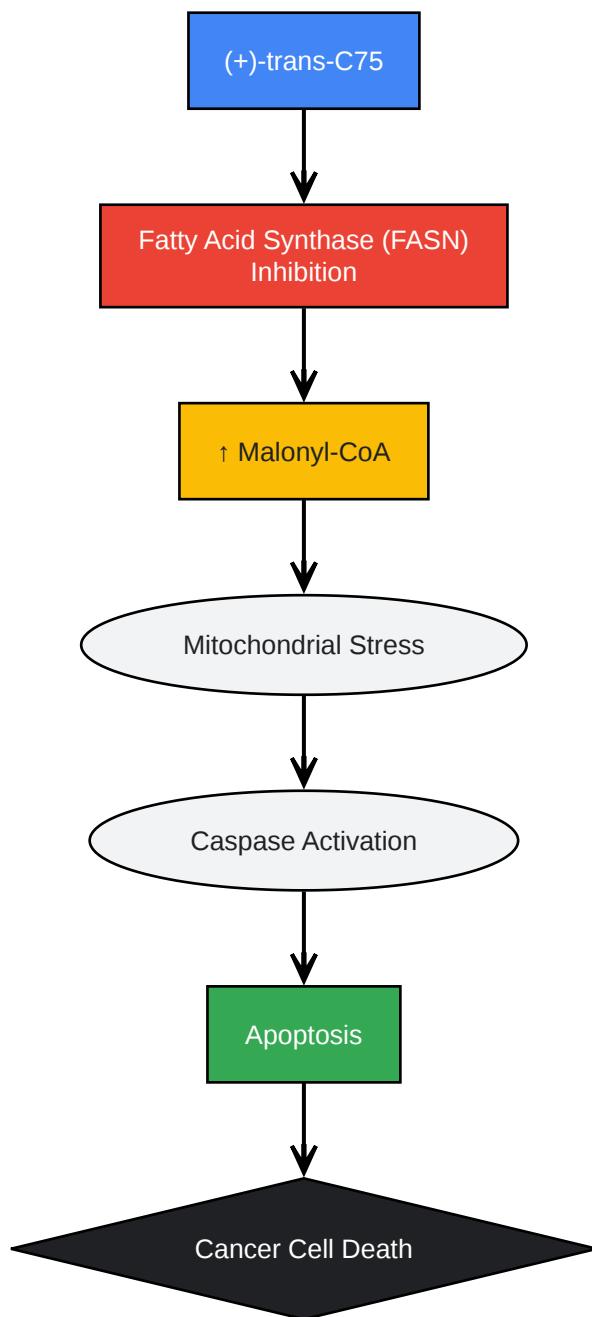
3. Clonogenic Assay

- Objective: To assess the long-term survival and proliferative capacity of cancer cells after treatment with **(+)-trans-C75**.
- Method:
 - A single-cell suspension is prepared, and a known number of cells are seeded into culture dishes.
 - Cells are treated with **(+)-trans-C75** for a defined period.
 - The cells are then allowed to grow for 1-3 weeks until visible colonies (defined as ≥ 50 cells) are formed.
 - Colonies are fixed and stained with crystal violet.
 - The number of colonies in treated versus untreated dishes is counted to determine the surviving fraction.

4. Spheroid Growth Assay

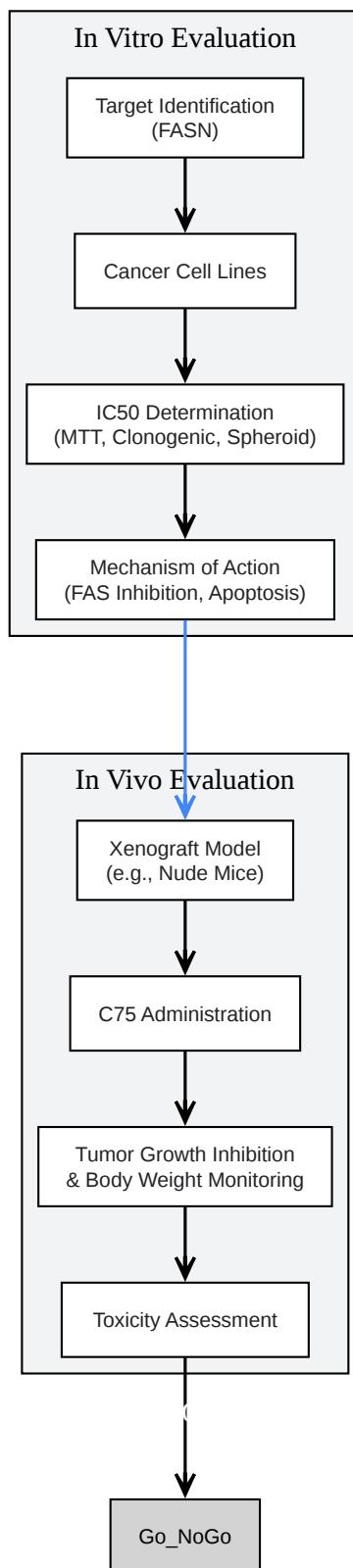
- Objective: To evaluate the effect of **(+)-trans-C75** on the growth of three-dimensional (3D) tumor models, which more closely mimic *in vivo* tumor microenvironments.
- Method:
 - Cancer cells are cultured in ultra-low attachment plates to promote the formation of spheroids.
 - Once spheroids have formed, they are treated with various concentrations of **(+)-trans-C75**.

- The growth of the spheroids is monitored over time by measuring their diameter or volume using microscopy and imaging software.
- The IC₅₀ for spheroid growth inhibition is determined.


In Vivo Assay

1. Human Tumor Xenograft Mouse Model

- Objective: To evaluate the anti-tumor efficacy of **(+)-trans-C75** in a living organism.
- Method:
 - Cell Implantation: Human cancer cells (e.g., 5 million HCT-15 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[3]
 - Tumor Growth: Tumors are allowed to grow to a palpable size.
 - Treatment: Mice are randomized into control and treatment groups. **(+)-trans-C75** is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 20 mg/kg).[3]
 - Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
 - Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker studies).


Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to the evaluation of **(+)-trans-C75**.

[Click to download full resolution via product page](#)

Caption: C75-induced apoptotic signaling pathway.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for C75 evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of (+)-trans-C75: In Vitro Efficacy vs. In Vivo Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167901#comparing-in-vitro-and-in-vivo-results-of-trans-c75>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com